

Synonyms and chemical structure of tricaprylin for identification.

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Compound of Interest

Compound Name: *Tricaprylin*

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An In-depth Technical Guide to the Identification of Tricaprylin

This technical guide provides a comprehensive overview of the synonyms, chemical structure, and analytical methodologies for the identification and characterization of **tricaprylin**. It is intended for researchers, scientists, and professionals involved in drug development and formulation.

Introduction to Tricaprylin

Tricaprylin, a triglyceride, is the triester formed from glycerol and three units of octanoic acid (caprylic acid).[1] It is a medium-chain triglyceride (MCT) that appears as a clear, colorless to amber-brown or pale yellow, odorless, and viscous liquid.[1][2][3] Due to its excellent emulsifying properties, stability, and ability to enhance the bioavailability of active ingredients, **tricaprylin** is widely utilized in the pharmaceutical, cosmetic, and food industries.[3][4][5] In pharmaceutical formulations, it serves as a solvent, a penetration-enhancing lipid base, and a carrier for fat-soluble drugs and vitamins.[4][6]

Synonyms and Chemical Identifiers

The accurate identification of a chemical substance begins with its nomenclature and standard identifiers. **Tricaprylin** is known by a variety of synonyms, which are crucial to recognize when reviewing literature and regulatory documents.

- Common Synonyms: Trioctanoin, Glycerol trioctanoate, Glyceryl trioctanoate, Caprylic acid triglyceride, Tricaprilin.[\[1\]](#)[\[7\]](#)
- Systematic (IUPAC) Name: 2,3-di(octanoyloxy)propyl octanoate.[\[1\]](#)
- CAS Number: 538-23-8.[\[1\]](#)[\[2\]](#)[\[8\]](#)
- PubChem CID: 10850.[\[1\]](#)[\[4\]](#)
- EINECS Number: 208-686-5.[\[3\]](#)
- FDA UNII: 6P92858988.[\[6\]](#)[\[9\]](#)
- Other Names: Caprylin, Maceight, Panacete 800, Miglyol 808, Rato, Sefsol 810, Captex 8000.[\[1\]](#)[\[2\]](#)[\[10\]](#)[\[11\]](#)

Chemical Structure and Physicochemical Properties

Tricaprylin is a triglyceride obtained by the acylation of the three hydroxy groups of glycerol with octanoic acid.[\[1\]](#)

- Molecular Formula: $C_{27}H_{50}O_6$.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[8\]](#)
- Linear Formula: $[CH_3(CH_2)_6COOCH_2]_2CHOCO(CH_2)_6CH_3$.[\[7\]](#)
- SMILES: CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC.[\[1\]](#)
- InChI Key: VLPFTAMPNXLGLX-UHFFFAOYSA-N.[\[1\]](#)[\[2\]](#)[\[8\]](#)

The physicochemical properties of **tricaprylin** are essential for its identification, handling, and application in various formulations. A summary of these properties is presented in the table below.

Property	Value	Source(s)
Molecular Weight	470.7 g/mol (or 470.69)	[1][4][8][9]
Physical State	Viscous liquid at 20°C	[1][12]
Appearance	Clear, colorless to amber-brown/pale-yellow liquid	[1][2][3][4]
Melting Point	9 - 11 °C (50 °F)	[4][13]
Boiling Point	233 - 235 °C at 1 mmHg	[4][10]
Density	0.954 - 0.960 g/mL at 20-25°C	[4][10]
Refractive Index	~1.450	[4]
Flash Point	177 °C (351 °F) / 225-246 °C	[6][10][13]
Water Solubility	Insoluble (<1 mg/mL at 22°C)	[10][13]
Solubility	Soluble in ethanol, ether, benzene, chloroform	[2][10]

Experimental Protocols for Identification

A combination of chromatographic and spectroscopic techniques is typically employed for the unequivocal identification and purity assessment of **tricaprylin**.

Chromatography separates **tricaprylin** from impurities or other components in a mixture, allowing for its identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis of non-volatile lipids like **tricaprylin**.

- Method 1: Reversed-Phase HPLC with UV/RI Detection
 - Column: Phenomenex Luna C8(2) (5 µm, 100 Å, 4.6 x 150 mm) with a Brownlee RP-18 guard column (7 µm, 15 x 3 mm).[14]

- Mobile Phase: An isocratic mixture of acetonitrile (ACN), methanol (MeOH), and water in a 45:45:10 (v/v/v) ratio.[\[14\]](#) For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[\[8\]](#)[\[15\]](#)
- Flow Rate: 1.0 mL/min.[\[14\]](#)
- Column Temperature: 30°C.[\[14\]](#)
- Detection: Refractive Index (RI) detection is suitable for quantitative analysis of lipids.[\[14\]](#)
- Injection Volume: 20 µL.[\[14\]](#)
- Method 2: Mixed-Mode HPLC with ELSD/MS Detection
 - Column: Lipak mixed-mode stationary phase column (5 µm, 3.2 x 150 mm).[\[8\]](#)
 - Mobile Phase: A gradient of Methanol (MeOH) and Ethanol (EtOH) from 50/50 to 0/100 in 10 minutes.[\[8\]](#)
 - Buffer: 10 mM Ammonium Formate (AmFm) with 0.05% Formic Acid (FA).[\[8\]](#)
 - Flow Rate: 0.5 mL/min.[\[8\]](#)
 - Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[\[8\]](#)
For MS detection in ESI-SIM mode, the $[M+NH_4]^+$ ion can be monitored.[\[16\]](#)

Thin-Layer Chromatography (TLC)

TLC is a simpler chromatographic technique for the qualitative evaluation of caprylins.[\[17\]](#) It can effectively separate monocaprylin, dicaprylin, and **tricaprylin** based on their polarity.[\[17\]](#)

Spectroscopic methods provide detailed information about the molecular structure of **tricaprylin**.

Mass Spectrometry (MS)

Coupled with GC or HPLC, MS is a powerful tool for confirming the molecular weight and fragmentation pattern of **tricaprylin**.[\[11\]](#)[\[14\]](#) Electron ionization (EI) mass spectra are available

in databases like the NIST WebBook for comparison.[\[11\]](#) The fragmentation pattern can provide evidence of the fatty acid chains and the glycerol backbone.[\[18\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[\[19\]](#)[\[20\]](#)

- ^1H NMR: Provides information on the different types of protons in the molecule. For **tricaprylin**, one would expect to see signals corresponding to the methyl (CH_3) and methylene (CH_2) groups of the octanoyl chains, and the methine (CH) and methylene (CH_2) protons of the glycerol backbone.
- ^{13}C NMR: Shows signals for each unique carbon atom, confirming the presence of carbonyl carbons from the ester groups, and the various carbons in the alkyl chains and glycerol moiety.[\[19\]](#)
- 2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule, thus verifying the **tricaprylin** structure.

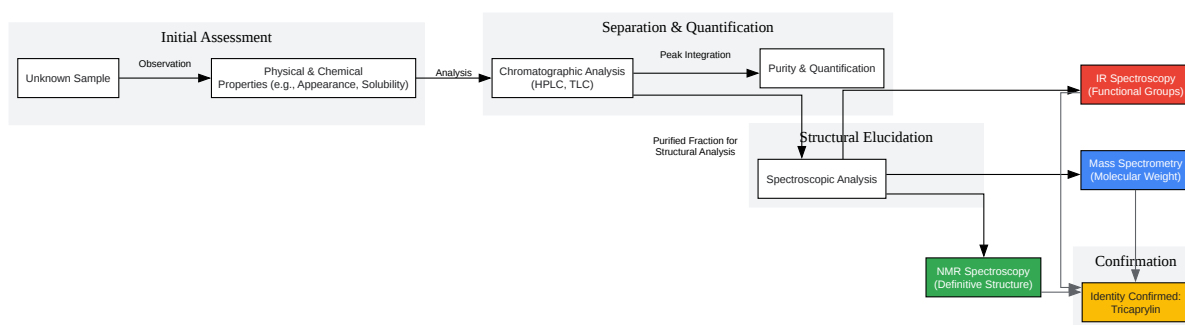
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[\[20\]](#)[\[21\]](#) The IR spectrum of **tricaprylin** will be characterized by:

- A strong absorption band around $1740\text{--}1750\text{ cm}^{-1}$, which is characteristic of the $\text{C}=\text{O}$ (carbonyl) stretching vibration of the ester groups.[\[20\]](#)
- Strong absorption bands in the $2850\text{--}2960\text{ cm}^{-1}$ region due to the C-H stretching vibrations of the alkyl chains.
- Absorption bands in the $1100\text{--}1250\text{ cm}^{-1}$ range corresponding to the C-O stretching of the ester linkage.

Identification Workflow

The logical process for the identification and confirmation of a **tricaprylin** sample is visualized in the diagram below.



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Caption: Logical workflow for the identification of **tricaprylin**.

Conclusion

The identification of **tricaprylin** requires a multi-faceted approach that combines an understanding of its various synonyms and chemical identifiers with the application of modern analytical techniques. Physicochemical property assessment, followed by chromatographic separation and detailed spectroscopic analysis, provides a robust framework for the unequivocal confirmation of its structure and purity. The protocols and data presented in this guide serve as a valuable resource for professionals engaged in the research, development, and quality control of products containing **tricaprylin**.

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